(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
Overview
Description
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopentane ring structure, which includes amino and hydroxymethyl functional groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride typically involves multi-step organic synthesis. One common approach is the stereoselective reduction of a suitable precursor, such as a cyclopentane derivative, followed by functional group transformations to introduce the amino and hydroxymethyl groups. The final step often involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. Techniques such as high-pressure hydrogenation, catalytic reduction, and crystallization are commonly employed. The use of advanced purification methods, including chromatography and recrystallization, ensures the final product meets stringent quality standards.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation of the hydroxymethyl group can yield cyclopentane-1,2-diol derivatives.
- Reduction of the amino group can produce cyclopentane-1,2-diol amines.
- Substitution reactions can lead to a variety of cyclopentane-based compounds with different functional groups.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its chiral nature makes it useful in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology: In biological research, (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, providing insights into their mechanisms of action.
Medicine: The compound’s unique structure and functional groups make it a candidate for drug development. It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its solubility and stability make it suitable for various formulations and applications.
Mechanism of Action
The mechanism of action of (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol
- (1S,2R,3S,5S)-3-Amino-5-(methyl)cyclopentane-1,2-diol
- (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclohexane-1,2-diol
Uniqueness: Compared to its analogs, (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride exhibits distinct stereochemistry, which can result in different biological activities and chemical reactivity. Its specific configuration allows for unique interactions with biological targets, making it a valuable compound for research and development.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
(1S,2R,3S,5S)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXEPQZAMUGID-VKYWDCQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N)O)O)CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@H]1N)O)O)CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-88-1 | |
Record name | 220497-88-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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